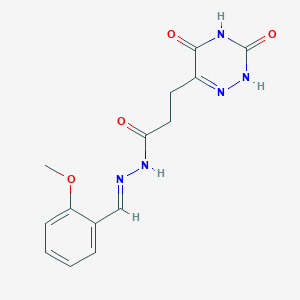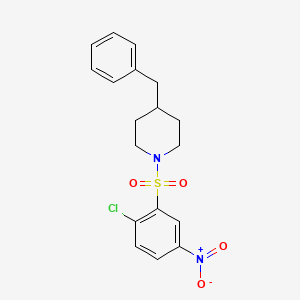
(E)-3-(3,5-dioxo-2,3,4,5-tetrahydro-1,2,4-triazin-6-yl)-N'-(2-methoxybenzylidene)propanehydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE is a complex organic compound that belongs to the class of triazine derivatives. This compound is of significant interest due to its potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. The presence of the triazine ring and the hydrazide moiety in its structure imparts unique chemical and biological properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE typically involves the following steps:
Formation of the triazine ring: This can be achieved by the cyclization of appropriate precursors under acidic or basic conditions.
Introduction of the hydrazide group: This step involves the reaction of the triazine derivative with hydrazine or its derivatives.
Condensation with the aldehyde: The final step involves the condensation of the hydrazide with 2-methoxybenzaldehyde under reflux conditions in the presence of a suitable catalyst.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazide moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the triazine ring or the hydrazide group, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, hydrogen peroxide, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents can be used under controlled conditions to achieve desired substitutions.
Major Products Formed
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of amines and reduced triazine derivatives.
Substitution: Formation of halogenated, nitrated, or sulfonated derivatives.
科学的研究の応用
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology
Antimicrobial Agents: Due to its unique structure, the compound has shown potential as an antimicrobial agent against various pathogens.
Enzyme Inhibition: It can act as an inhibitor for certain enzymes, making it a candidate for drug development.
Medicine
Drug Development: The compound’s potential as an antimicrobial and enzyme inhibitor makes it a candidate for developing new therapeutic agents.
Diagnostic Tools: It can be used in the development of diagnostic assays for detecting specific biomolecules.
Industry
Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.
Agriculture: It can be used in the formulation of agrochemicals for pest control.
作用機序
The mechanism of action of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to the desired biological effect. The triazine ring and hydrazide moiety play crucial roles in its binding affinity and specificity.
類似化合物との比較
Similar Compounds
- **3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-HYDROXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
- **3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-CHLOROPHENYL)METHYLIDENE]PROPANEHYDRAZIDE
Uniqueness
The uniqueness of 3-(3,5-DIOXO-2,3,4,5-TETRAHYDRO-1,2,4-TRIAZIN-6-YL)-N’-[(E)-(2-METHOXYPHENYL)METHYLIDENE]PROPANEHYDRAZIDE lies in the presence of the methoxy group on the aromatic ring, which can influence its chemical reactivity and biological activity. This structural feature can enhance its binding affinity to specific molecular targets, making it a more potent compound in certain applications.
特性
分子式 |
C14H15N5O4 |
|---|---|
分子量 |
317.30 g/mol |
IUPAC名 |
3-(3,5-dioxo-2H-1,2,4-triazin-6-yl)-N-[(E)-(2-methoxyphenyl)methylideneamino]propanamide |
InChI |
InChI=1S/C14H15N5O4/c1-23-11-5-3-2-4-9(11)8-15-18-12(20)7-6-10-13(21)16-14(22)19-17-10/h2-5,8H,6-7H2,1H3,(H,18,20)(H2,16,19,21,22)/b15-8+ |
InChIキー |
MELVVDHTUYKORO-OVCLIPMQSA-N |
異性体SMILES |
COC1=CC=CC=C1/C=N/NC(=O)CCC2=NNC(=O)NC2=O |
正規SMILES |
COC1=CC=CC=C1C=NNC(=O)CCC2=NNC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-[2-(2,4-dinitrophenoxy)-3-methoxybenzylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11686739.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2,3-dichlorophenyl)methylidene]acetohydrazide](/img/structure/B11686756.png)

![17-(2-Methoxy-4-nitrophenyl)-17-azapentacyclo[6.6.5.02,7.09,14.015,19]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B11686767.png)
![decyl (2E)-3-[5-(3-nitrophenyl)furan-2-yl]prop-2-enoate](/img/structure/B11686771.png)
![methyl 4-({(2Z)-6-[(2-fluorophenyl)carbamoyl]-3-methyl-4-oxo-1,3-thiazinan-2-ylidene}amino)benzoate](/img/structure/B11686776.png)
![6-[(2-fluoro-6-nitrobenzyl)sulfanyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11686782.png)
![N'-[(Z)-(2-hydroxy-3-methoxyphenyl)methylidene]pyrazine-2-carbohydrazide](/img/structure/B11686796.png)
![6-methyl-N'-[(1Z,2E)-3-(2-nitrophenyl)prop-2-en-1-ylidene]pyridine-3-carbohydrazide](/img/structure/B11686797.png)
![N-(2-chloro-4-{[(4-iodophenyl)carbonyl]amino}phenyl)furan-2-carboxamide](/img/structure/B11686805.png)


![2-[3-[2-(3,4-dimethoxyphenyl)ethyl]-5-oxo-1-(2-phenylethyl)-2-thioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11686835.png)
![4-Chloro-2-[[2-(4-methoxyphenyl)-1,3-dioxoisoindole-5-carbonyl]amino]benzoic acid](/img/structure/B11686840.png)
